N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide
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Overview
Description
N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes methoxy, pyridinyl, and sulfamoyl functional groups
Preparation Methods
The synthesis of N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl and sulfamoyl groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. .
Scientific Research Applications
N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also contains methoxy and pyridinyl groups but differs in its borate and cyclopropanesulfonamide functionalities.
2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine: This compound features a methoxy group and a pyridinyl group, but with a different amine structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-16(20)19-14-9-13(6-7-15(14)23-2)24(21,22)18-11-12-5-4-8-17-10-12/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQIHLAZCXMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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